molecular formula C18H12N2O5S2 B241493 {(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID

{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID

Cat. No.: B241493
M. Wt: 400.4 g/mol
InChI Key: DEEXNTGBPHPSIZ-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound that features a unique structure combining a thiazolidinone ring, a furan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolidinone ring, followed by the introduction of the furan and indole moieties through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or indole rings.

Scientific Research Applications

Chemistry

In chemistry, {(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of {(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID apart from similar compounds is its unique combination of a thiazolidinone ring, a furan ring, and an indole moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12N2O5S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C18H12N2O5S2/c21-13(22)9-19-12-6-2-1-5-11(12)14(16(19)23)15-17(24)20(18(26)27-15)8-10-4-3-7-25-10/h1-7H,8-9H2,(H,21,22)/b15-14-

InChI Key

DEEXNTGBPHPSIZ-PFONDFGASA-N

SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)O

Origin of Product

United States

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